![molecular formula C13H19N3O4 B4938107 N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4938107.png)
N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide
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Overview
Description
N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a dimethylamino propyl group, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-methoxybenzamide, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitrated product is then subjected to alkylation with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate to introduce the dimethylamino propyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Reduction: N-[3-(dimethylamino)propyl]-4-methoxy-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.
Materials Science: The compound can be incorporated into polymers to impart specific properties such as pH responsiveness and hydrophilicity.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino propyl group can facilitate binding to specific sites, while the nitro and methoxy groups can modulate the compound’s electronic properties, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]-4-methoxybenzamide: Lacks the nitro group, which can significantly alter its reactivity and applications.
N-[3-(dimethylamino)propyl]-3-nitrobenzamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-15(2)8-4-7-14-13(17)10-5-6-12(20-3)11(9-10)16(18)19/h5-6,9H,4,7-8H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCATFFYAWVXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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